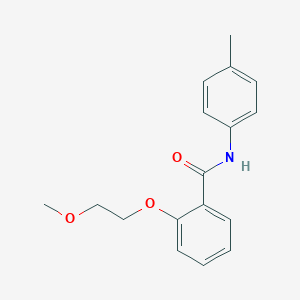![molecular formula C19H20BrNO3 B495736 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B495736.png)
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide is a complex organic compound that features a brominated biphenyl group and a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a brominated biphenyl derivative with a boronic acid or ester in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Used in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide involves its interaction with specific molecular targets. The brominated biphenyl group may interact with hydrophobic pockets in proteins, while the tetrahydrofuran moiety may enhance solubility and bioavailability. The acetamide group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide: Similar structure but with a morpholine group instead of a tetrahydrofuran moiety.
4’-Bromobiphenyl-4-yl triflate: Contains a brominated biphenyl group but lacks the tetrahydrofuran and acetamide groups.
Uniqueness
2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to its combination of a brominated biphenyl group, a tetrahydrofuran moiety, and an acetamide group. This combination imparts specific chemical and biological properties that are not found in similar compounds.
Propriétés
Formule moléculaire |
C19H20BrNO3 |
|---|---|
Poids moléculaire |
390.3g/mol |
Nom IUPAC |
2-(2-bromo-4-phenylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H20BrNO3/c20-17-11-15(14-5-2-1-3-6-14)8-9-18(17)24-13-19(22)21-12-16-7-4-10-23-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,21,22) |
Clé InChI |
NLGQVXOGRYBOMW-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
SMILES canonique |
C1CC(OC1)CNC(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B495657.png)

![2-[(2-bromobenzoyl)amino]-N-methylbenzamide](/img/structure/B495661.png)


![N-{2-[(allylamino)carbonyl]phenyl}-2-isopropoxybenzamide](/img/structure/B495666.png)

![2-[(cyclohexylcarbamoyl)amino]-N-methylbenzamide](/img/structure/B495671.png)
![N-[4-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B495672.png)

![2-[(3-chlorobenzoyl)amino]-N-methylbenzamide](/img/structure/B495675.png)
![N-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B495676.png)
